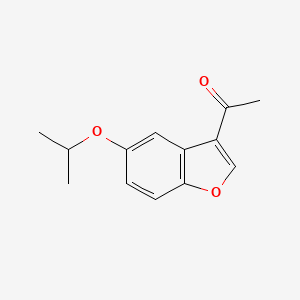

1-(5-Isopropoxybenzofuran-3-yl)ethanone

Description

1-(5-Isopropoxybenzofuran-3-yl)ethanone is a synthetic benzofuran derivative characterized by an ethanone group at position 3 and an isopropoxy substituent at position 5 of the benzofuran ring. The molecular formula is C₁₄H₁₆O₃, with a molecular weight of 232.28 g/mol. Benzofuran-based ethanones are of interest due to their structural versatility, which allows for modulation of electronic and steric properties via substitution patterns.

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

1-(5-propan-2-yloxy-1-benzofuran-3-yl)ethanone |

InChI |

InChI=1S/C13H14O3/c1-8(2)16-10-4-5-13-11(6-10)12(7-15-13)9(3)14/h4-8H,1-3H3 |

InChI Key |

CYOJAYRTJILBOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)OC=C2C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Isopropoxybenzofuran-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-isopropoxy-2-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intramolecular cyclization to form the benzofuran ring, followed by acetylation to introduce the ethanone group.

Industrial Production Methods

Industrial production of 1-(5-Isopropoxybenzofuran-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Isopropoxybenzofuran-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

1-(5-Isopropoxybenzofuran-3-yl)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Isopropoxybenzofuran-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(5-Isopropoxybenzofuran-3-yl)ethanone and related benzofuran ethanones:

Key Observations:

Substituent Effects: The isopropoxy group in the target compound introduces greater steric bulk and lipophilicity compared to smaller substituents like methoxy (e.g., in and ). This may enhance membrane permeability but reduce solubility in polar solvents. Dihydrobenzofuran derivatives (e.g., and ) exhibit reduced aromaticity, which may influence conjugation and spectroscopic properties.

The flavorant application of 1-(3-Methylbenzofuran-2-yl)ethanone (Neroli One) highlights the role of benzofuran ethanones in fragrance chemistry due to their volatile and diffusive properties .

Synthetic Utility: Compounds like 1-(5-Benzoyl-2-methylfuran-3-yl)ethanone serve as intermediates in organic synthesis, where substituents guide regioselectivity in subsequent reactions.

Research Findings and Implications

- Structural Insights: FTIR and NMR data for benzofuran ethanones (e.g., ) confirm that substituent position and electronic nature significantly affect absorption bands and resonance signals. For instance, isopropoxy groups may produce distinct C-O stretching vibrations compared to methoxy groups. Crystallographic studies using programs like SHELXL (noted in ) could resolve the three-dimensional conformation of the target compound, aiding in structure-activity relationship (SAR) analyses.

- Gaps in Knowledge: Direct pharmacological or physicochemical data (e.g., melting point, solubility, bioactivity) for 1-(5-Isopropoxybenzofuran-3-yl)ethanone are absent in the provided evidence. Comparative studies with analogs suggest that isopropoxy substitution warrants investigation for enhanced metabolic stability or target binding.

Biological Activity

Overview of 1-(5-Isopropoxybenzofuran-3-yl)ethanone

1-(5-Isopropoxybenzofuran-3-yl)ethanone is a synthetic compound derived from benzofuran, a heterocyclic organic compound known for its diverse biological activities. The presence of the isopropoxy group enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Recent studies have indicated that 1-(5-Isopropoxybenzofuran-3-yl)ethanone exhibits significant antimicrobial activity against a range of pathogens. Research conducted by suggests that the compound shows effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant potential of 1-(5-Isopropoxybenzofuran-3-yl)ethanone has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential use in preventing oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) | Reference |

|---|---|---|

| DPPH Scavenging | 25 | |

| ABTS Scavenging | 30 |

Anticancer Activity

The anticancer properties of 1-(5-Isopropoxybenzofuran-3-yl)ethanone have been explored in vitro using various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Studies

- Breast Cancer : In a study involving MCF-7 breast cancer cells, treatment with 1-(5-Isopropoxybenzofuran-3-yl)ethanone resulted in a significant reduction in cell viability (IC50 = 20 µg/mL). The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

- Lung Cancer : Another study assessed the effects on A549 lung cancer cells, where the compound inhibited growth by approximately 50% at a concentration of 25 µg/mL. This effect was attributed to the downregulation of anti-apoptotic proteins .

The biological activities of 1-(5-Isopropoxybenzofuran-3-yl)ethanone are thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, thereby disrupting metabolic pathways crucial for pathogen survival and cancer cell proliferation.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may promote apoptosis in cancer cells while simultaneously exerting antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.